N-(2-acetylphenyl)-4-bromobenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-4-bromobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes involved in metabolism .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through a series of chemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways .
Result of Action
Similar compounds have been known to induce various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Can be performed using reducing agents like lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Reactions: Yield substituted sulfonamides.
Oxidation Reactions: Produce carboxylic acids.
Reduction Reactions: Yield alcohols.
Coupling Reactions: Form biaryl compounds.
Scientific Research Applications
N-(2-acetylphenyl)-4-bromobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)benzenesulfonamide: Lacks the bromine atom, which can affect its reactivity and binding properties.
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide: Contains a fluorine atom, which can alter its electronic properties and interactions with biological targets.
Uniqueness
N-(2-acetylphenyl)-4-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. The combination of the acetyl, bromine, and sulfonamide groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKRHNOSXSBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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